molecular formula C29H26ClN3S B10931030 2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

Cat. No.: B10931030
M. Wt: 484.1 g/mol
InChI Key: BRADGMBTADYSKV-UHFFFAOYSA-N
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Description

2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is a complex organic compound with a unique structure that combines pyrazole, thiazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: Halogenation and nitration reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while halogenation can produce brominated or chlorinated compounds.

Scientific Research Applications

2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole stands out due to its unique combination of pyrazole, thiazole, and chlorophenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C29H26ClN3S

Molecular Weight

484.1 g/mol

IUPAC Name

2-[3,5-bis(3,4-dimethylphenyl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

InChI

InChI=1S/C29H26ClN3S/c1-17-6-8-23(14-19(17)3)27-21(5)28(24-9-7-18(2)20(4)15-24)33(32-27)29-31-26(16-34-29)22-10-12-25(30)13-11-22/h6-16H,1-5H3

InChI Key

BRADGMBTADYSKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)C)C)C)C

Origin of Product

United States

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